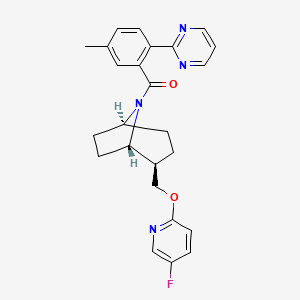
Fazamorexant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fazamorexant is a potent orexin receptor antagonist, specifically targeting orexin-1 (OX1R) and orexin-2 (OX2R) receptors. It is primarily developed for the treatment of insomnia by modulating the natural wakefulness-promoting system rather than inducing a generalized sedative effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fazamorexant involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the use of Rhodium-catalyzed allylic arylation to form the core structure, followed by various functional group modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and solvent conditions to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Fazamorexant undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Fazamorexant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study orexin receptor antagonism and its effects on chemical pathways.
Biology: Investigated for its role in modulating sleep-wake cycles and its potential therapeutic effects on sleep disorders.
Medicine: Explored for its potential to treat insomnia and other sleep-related disorders by targeting orexin receptors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting orexin receptors
Mecanismo De Acción
Fazamorexant exerts its effects by specifically antagonizing orexin-1 (OX1R) and orexin-2 (OX2R) receptorsBy selectively inhibiting the activity of orexin, this compound effectively reduces wakefulness and facilitates the onset and maintenance of sleep .
Comparación Con Compuestos Similares
Daridorexant: Another orexin receptor antagonist used for the treatment of insomnia.
Suvorexant: A dual orexin receptor antagonist that also targets OX1R and OX2R receptors.
Comparison: Fazamorexant is unique in its specific targeting of orexin receptors, which allows it to modulate the natural wakefulness-promoting system without inducing a generalized sedative effect. This targeted approach minimizes the risk of side effects commonly associated with other sleep medications, such as cognitive impairment, dependency, and residual sedation .
Propiedades
Número CAS |
1808918-69-5 |
|---|---|
Fórmula molecular |
C25H25FN4O2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
[(1S,2R,5S)-2-[(5-fluoropyridin-2-yl)oxymethyl]-8-azabicyclo[3.2.1]octan-8-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone |
InChI |
InChI=1S/C25H25FN4O2/c1-16-3-8-20(24-27-11-2-12-28-24)21(13-16)25(31)30-19-6-4-17(22(30)9-7-19)15-32-23-10-5-18(26)14-29-23/h2-3,5,8,10-14,17,19,22H,4,6-7,9,15H2,1H3/t17-,19-,22-/m0/s1 |
Clave InChI |
PMJPLAGTPPVSRL-JLMWRMLUSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3[C@H]4CC[C@H]([C@@H]3CC4)COC5=NC=C(C=C5)F |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3C4CCC(C3CC4)COC5=NC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















